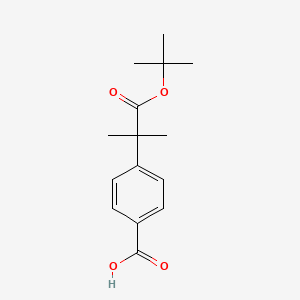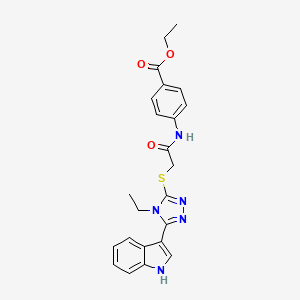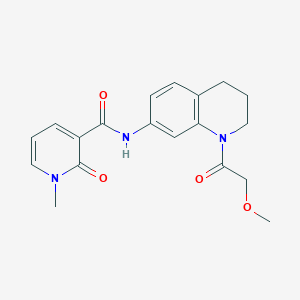![molecular formula C25H29ClN4OS B2917733 N-(5-chloro-2-methylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide CAS No. 1216751-54-0](/img/structure/B2917733.png)
N-(5-chloro-2-methylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide, often referred to as CTET , is a synthetic organic compound. It belongs to the class of spiro compounds and exhibits intriguing pharmacological properties. Researchers have been keenly investigating its potential applications in various fields.
Synthesis Analysis
The synthesis of CTET involves several steps, including the condensation of appropriate precursors. While I don’t have specific details on the synthetic route, it typically starts with the chlorination of 2-methylphenylamine followed by subsequent reactions to introduce the spiro[4.5]deca-1,3-dien-2-yl moiety. The final step involves thioacetylation to yield CTET.
Molecular Structure Analysis
CTET’s molecular formula is C₂₁H₂₃ClN₄S . Let’s break down its structure:
- The central spiro[4.5]deca-1,3-dien-2-yl ring imparts rigidity and contributes to its unique properties.
- The 5-chloro-2-methylphenyl group provides hydrophobic interactions.
- The ethyl group enhances lipophilicity.
- The p-tolyl substituent adds steric bulk.
Chemical Reactions Analysis
CTET can participate in various chemical reactions, such as:
- Hydrolysis : Cleavage of the thioester bond.
- Acylation : Substitution of the thioacetamide group.
- Reductive Amination : Conversion of the triazaspiro ring.
Physical And Chemical Properties Analysis
- Melting Point : CTET typically melts around 150-160°C .
- Solubility : It is moderately soluble in organic solvents like chloroform and dimethyl sulfoxide (DMSO) .
- Stability : CTET is stable under ambient conditions.
科学的研究の応用
High-affinity Ligands for Receptor Studies
Compounds structurally related to the one have been synthesized and evaluated for their affinity towards specific receptors such as the human ORL1 (orphanin FQ/nociceptin) receptor. These compounds are utilized in biochemical assays to understand receptor-ligand interactions, offering insights into the development of receptor-targeted therapeutics (Röver et al., 2000).
Anticancer Activity
Derivatives with slight variations in structure have been studied for their anticancer properties. For instance, certain thiazole derivatives have shown selective cytotoxicity against cancer cell lines, indicating potential applications in cancer therapy (Evren et al., 2019).
Antimicrobial Agents
Some compounds, through their unique structural features, exhibit significant antimicrobial activity. These compounds are synthesized and evaluated against a range of bacterial and fungal strains, contributing to the development of new antimicrobial agents (Abbady, 2014).
Insecticidal Properties
Chemical entities similar to the queried compound have been explored for their insecticidal activities. Modifications to their structure can enhance efficacy against specific pests, offering a pathway to environmentally friendly pest control solutions (Samaritoni et al., 1999).
Herbicide and Safener Development
Research into related chloroacetanilide and dichloroacetamide compounds has implications for agriculture, particularly in the synthesis of herbicides and safeners. These studies focus on enhancing the efficacy and safety of agricultural chemicals (Latli & Casida, 1995).
Safety And Hazards
- Toxicity : Limited toxicity data are available. Caution should be exercised during handling.
- Environmental Impact : Proper disposal practices are essential due to its synthetic origin.
将来の方向性
Researchers should explore CTET’s potential as:
- Anticancer Agents : Investigate its effects on cancer cell lines.
- Neuroprotective Agents : Assess its impact on neurodegenerative diseases.
- Drug Delivery Systems : Utilize its unique structure for targeted drug delivery.
: NY Times
: Wikipedia
特性
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[[8-ethyl-2-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29ClN4OS/c1-4-30-13-11-25(12-14-30)28-23(19-8-5-17(2)6-9-19)24(29-25)32-16-22(31)27-21-15-20(26)10-7-18(21)3/h5-10,15H,4,11-14,16H2,1-3H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZXPTXLTJKUCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=C(C=CC(=C3)Cl)C)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2917653.png)

![6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2917656.png)

![6-(2-aminoethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione hydrochloride](/img/structure/B2917658.png)

![8-(3-((3,4-dimethylphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2917660.png)
![5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B2917661.png)

![N-(4-methoxyphenyl)-2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]acetamide](/img/structure/B2917665.png)
![4,8-Dichloro-7-methoxypyrido[4,3-d]pyrimidine](/img/structure/B2917666.png)
![2-[[3-(4-Methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]thio]acetic acid ethyl ester](/img/structure/B2917669.png)
![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-4-propan-2-yloxybenzamide](/img/structure/B2917671.png)
![7-Isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2917672.png)